molecular formula C3HCl3N2S B8597843 2-(Trichloromethyl)-1,3,4-thiadiazole CAS No. 51736-75-5

2-(Trichloromethyl)-1,3,4-thiadiazole

Cat. No. B8597843
M. Wt: 203.5 g/mol
InChI Key: ANTFBLKYFHKEDR-UHFFFAOYSA-N
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Patent
US04083986

Procedure details

At 180° to 190° C and over a period of 0.1 hour, a solution of 160.5 parts of 2,5-bis-trichloromethyl-1,3,4-thiadiazole in 200 parts by volume of concentrated H2SO4 is introduced into 100 parts by volume of concentrated H2SO4. The mixture is heated at 170° to 180° C for 0.15 hour, and then poured on to 2,000 parts of ice. The precipitated solid is suction filtered and washed with water. There is obtained 94 parts (92% of theory) of 2-trichloromethyl-1,3,4-thiadiazole; m.p.:57° C.
[Compound]
Name
160.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,5-bis-trichloromethyl-1,3,4-thiadiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:13])([Cl:12])[C:3]1[S:4][C:5](C(Cl)(Cl)Cl)=[N:6][N:7]=1.OS(O)(=O)=O>>[Cl:1][C:2]([Cl:13])([Cl:12])[C:3]1[S:4][CH:5]=[N:6][N:7]=1

Inputs

Step One
Name
160.5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2,5-bis-trichloromethyl-1,3,4-thiadiazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C=1SC(=NN1)C(Cl)(Cl)Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated at 170° to 180° C for 0.15 hour
Duration
0.15 h
ADDITION
Type
ADDITION
Details
poured on to 2,000 parts of ice
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
0.1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC(C=1SC=NN1)(Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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